(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol
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Overview
Description
(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the hexanol side chain: This step might involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Fluoroquinolones: Like ciprofloxacin, known for their antibacterial activity.
Uniqueness
(S)-3-((2-Amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol is unique due to its specific structural features, such as the combination of a quinazoline core with a fluoro group and a hexanol side chain. These features may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C14H19FN4O |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3S)-3-[(2-amino-8-fluoroquinazolin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C14H19FN4O/c1-2-4-9(7-8-20)17-13-10-5-3-6-11(15)12(10)18-14(16)19-13/h3,5-6,9,20H,2,4,7-8H2,1H3,(H3,16,17,18,19)/t9-/m0/s1 |
InChI Key |
DMHYWBCNPUZCKE-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC2=C1C=CC=C2F)N |
Origin of Product |
United States |
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